molecular formula C18H20N2O B4140496 2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole

2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole

Cat. No. B4140496
M. Wt: 280.4 g/mol
InChI Key: NRVDXKOLDFPDNN-UHFFFAOYSA-N
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Description

2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole, commonly known as EPM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. EPM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 289.37 g/mol.

Mechanism of Action

The mechanism of action of EPM is not fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA synthesis, protein synthesis, and enzyme activity. EPM has been shown to bind to DNA and disrupt its structure, leading to inhibition of DNA replication and transcription. In addition, EPM has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. EPM has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, EPM has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. EPM has also been reported to inhibit the activity of matrix metalloproteinases, enzymes involved in tumor invasion and metastasis. In addition, EPM has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using EPM in lab experiments is its high purity and stability, which allows for accurate and reproducible results. EPM is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using EPM is its low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of EPM is not fully understood, which may limit its potential therapeutic applications.

Future Directions

Future research on EPM could focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies could investigate the potential therapeutic applications of EPM in other fields such as cardiovascular disease and autoimmune disorders. The development of more efficient synthesis methods and novel derivatives of EPM could also expand its potential applications in scientific research.

Scientific Research Applications

EPM has been extensively studied for its potential therapeutic applications in various fields such as cancer, infectious diseases, and neurological disorders. In cancer research, EPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Studies have also demonstrated the antiviral activity of EPM against a broad range of viruses, including herpes simplex virus, dengue virus, and influenza virus. In addition, EPM has been investigated for its neuroprotective effects in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[ethoxy(phenyl)methyl]-1-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-3-20-16-13-9-8-12-15(16)19-18(20)17(21-4-2)14-10-6-5-7-11-14/h5-13,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVDXKOLDFPDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethoxy(phenyl)methyl]-1-ethyl-1H-1,3-benzodiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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